Product packaging for Cypripedin(Cat. No.:CAS No. 8031-72-9)

Cypripedin

Cat. No.: B1219627
CAS No.: 8031-72-9
M. Wt: 284.26 g/mol
InChI Key: BMYGDZTYQFCHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cypripedin is a phenanthrenequinone compound isolated from the Thai orchid Dendrobium densiflorum . Research indicates that this compound exhibits promising pharmacological activity against non-small cell lung cancer (NSCLC) by targeting key cellular processes. Studies have shown that this compound can attenuate epithelial-to-mesenchymal transition (EMT) in NSCLC cells, a crucial step in cancer metastasis . This is achieved through the suppression of Akt/GSK-3β signalling, leading to the down-regulation of mesenchymal markers such as Slug, N-Cadherin, and Vimentin, and a resultant reduction in cell migration and anchorage-independent growth . Furthermore, this compound has been demonstrated to induce apoptosis and sensitize NSCLC cells to cisplatin-mediated cell death . At concentrations above 50 µM, it activates caspase-3 and downregulates anti-apoptotic proteins Bcl-2 and Bcl-xL, highlighting its potential as a chemotherapeutic sensitizer to overcome drug resistance . Beyond its direct anti-cancer effects, research using primary human monocytes suggests this compound may also have immune modulatory effects, altering the frequency of cytokine-expressing cells . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B1219627 Cypripedin CAS No. 8031-72-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

8031-72-9

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-2,8-dimethoxyphenanthrene-1,4-dione

InChI

InChI=1S/C16H12O5/c1-20-13-7-12(18)14-8-5-6-11(17)16(21-2)9(8)3-4-10(14)15(13)19/h3-7,17H,1-2H3

InChI Key

BMYGDZTYQFCHKI-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C1=O)C=CC3=C2C=CC(=C3OC)O

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C=CC3=C2C=CC(=C3OC)O

Other CAS No.

8031-72-9

Synonyms

2,8-dimethoxy-7-hydroxy-1,4-phenanthraquinone
cypripedin

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

1. Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

Cypripedin has been shown to significantly inhibit EMT, a process critical for cancer metastasis. Research indicates that this compound reduces migratory behavior and anchorage-independent growth in non-small cell lung cancer H460 cells. The compound achieves this by downregulating key EMT markers such as Slug, N-Cadherin, and Vimentin through the inactivation of the Akt signaling pathway. This mechanism suggests that this compound could be a promising agent in preventing metastasis in lung cancer patients .

2. Induction of Apoptosis

This compound also induces apoptosis in cancer cells. Studies have demonstrated that at concentrations greater than 50 µM, this compound triggers morphological changes indicative of apoptosis, including DNA condensation and chromatin fragmentation. It activates caspase-3 and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, enhancing the efficacy of cisplatin, a common chemotherapeutic agent . This synergistic effect suggests that this compound could serve as a sensitizer to improve the outcomes of cisplatin treatment in lung cancer therapies.

Case Studies and Research Findings

StudyFindingsImplications
Wattanathamsan et al. (2018)This compound induced apoptosis in H460 cells and enhanced cisplatin efficacy.Suggests potential for combination therapy in lung cancer treatment .
Nature Scientific Reports (2018)Demonstrated significant reduction in cell migration and colony formation in H460 cells treated with this compound.Supports further investigation into this compound as a therapeutic agent against metastasis .
MDPI Molecules (2022)Evaluated cytotoxicity against various cancers; lower efficacy noted in normal cells compared to cancer cells.Highlights selective anticancer activity, indicating safety for normal tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues from Orchid Species

Cypripedin shares structural and functional similarities with other orchid-derived compounds, though differences in mechanisms and efficacy are notable. Key comparisons include:

Compound Source Chemical Class Key Mechanism Target Cancer Types Efficacy (IC₅₀/Concentration) Limitations/Unique Effects
This compound Dendrobium densiflorum Bibenzyl/Phenolic Inhibits Akt/GSK-3β, degrades Slug via proteasome NSCLC (H460, H23) 20 µM (H460), 50 µM (H23) No effect on Snail; induces TNFα in monocytes
Gigantol Dendrobium spp. Bibenzyl Induces anoikis, inhibits EMT via Mcl-1 degradation NSCLC (H460) ~15–30 µM Pro-inflammatory cytokine induction
Cymensifin A Cymbidium ensifolium Dihydrophenanthrene Apoptosis induction, unknown EMT modulation Breast (MCF7), Colon (CaCo2) 50 µM (higher apoptosis vs. cisplatin) Lower efficacy in lung cancer
Moscatilin Dendrobium spp. Bibenzyl Inhibits focal adhesion kinase (FAK), reduces cell motility Multiple carcinomas 10–25 µM Broader cytotoxicity; less specific to EMT pathways

Mechanistic and Pharmacological Contrasts

  • Slug vs. Snail Specificity : Unlike TDZD-8 (a GSK-3β inhibitor) or PKD1-targeting agents, this compound selectively degrades Slug without affecting Snail, which is stabilized by alternative pathways (e.g., TNFα/CSN2, HSP27) . This specificity reduces off-target effects but may limit utility in Snail-driven cancers.
  • Akt/GSK-3β Pathway : this compound’s suppression of Akt phosphorylation (Ser473) distinguishes it from Cymensifin A, which lacks reported EMT modulation, and Gigantol, which operates through Mcl-1 protease activation .
  • Inflammatory Side Effects: Both this compound and Gigantol induce TNFα in human monocytes, raising concerns for pro-tumorigenic inflammation in certain contexts .

Efficacy in Preclinical Models

  • Migration Suppression : At 20 µM, this compound reduces H460 cell migration by 60–70% in wound-healing assays, outperforming Gigantol (40–50% reduction at 30 µM) .
  • Colony Formation : this compound (20 µM) decreases anchorage-independent growth by 80% in H460 cells, comparable to Moscatilin but with lower cytotoxicity .

Preparation Methods

Plant Material Preparation

The isolation of cypripedin begins with the procurement of Dendrobium densiflorum, a species of orchid native to Thailand and other Southeast Asian regions. Fresh or dried pseudobulbs of the plant are typically used as the raw material. Prior to extraction, the plant tissue undergoes rigorous preparation, including washing to remove soil contaminants, air-drying at room temperature, and grinding into a fine powder to maximize surface area for solvent interaction. The drying process is crucial to prevent enzymatic degradation of bioactive compounds, ensuring the stability of this compound during subsequent steps.

Solvent Extraction Techniques

Methanol emerges as the solvent of choice for initial extraction due to its polarity, which effectively dissolves phenanthrenequinones like this compound. In a standardized protocol, the powdered plant material is soaked in methanol at a ratio of 1:10 (w/v) for 48–72 hours under ambient conditions, with periodic agitation to enhance compound diffusion. Alternatively, reflux extraction at 60–70°C may accelerate the process, though elevated temperatures risk degrading heat-sensitive constituents. After extraction, the mixture is filtered through Whatman No. 1 filter paper to separate the methanolic extract from plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator at 40–50°C, yielding a crude viscous extract rich in this compound.

Table 1: Key Parameters for Methanol Extraction of this compound

ParameterSpecification
Plant MaterialDendrobium densiflorum pseudobulbs
Solvent Volume Ratio1:10 (w/v)
Extraction Duration48–72 hours
TemperatureAmbient or 60–70°C (reflux)
Filtration MethodWhatman No. 1 filter paper
Concentration TechniqueRotary evaporation at 40–50°C

Purification via Column Chromatography

The crude extract undergoes purification using reversed-phase column chromatography (C-18 stationary phase) to isolate this compound from co-extracted impurities. A gradient elution system with water and methanol is employed, starting with 30% methanol to remove polar contaminants and gradually increasing to 100% methanol to elute this compound. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound. Pooled fractions are evaporated to dryness, yielding a semi-pure product. Further refinement is achieved through recrystallization using a methanol-chloroform (1:2 v/v) solvent system, producing this compound with >95% purity as confirmed by HPLC and nuclear magnetic resonance (NMR).

Total Synthesis of this compound

Starting Materials and Reaction Scheme

The first total synthesis of this compound, reported in 2024, utilizes commercially available 2,3-dihydroxybenzaldehyde (2 ) and 5-bromovanillin (4 ) as primary precursors. The synthetic route involves a Friedel-Crafts alkylation followed by oxidative cyclization to construct the phenanthrenequinone core. Key steps include:

  • Protection of hydroxyl groups : 2,3-Dihydroxybenzaldehyde is protected with acetyl groups to prevent undesired side reactions.

  • Coupling reaction : The protected aldehyde reacts with 5-bromovanillin under basic conditions (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, forming a biphenyl intermediate.

  • Deprotection and oxidation : Acidic hydrolysis removes acetyl groups, followed by oxidation with Jones reagent (CrO₃ in H₂SO₄) to introduce quinone moieties.

  • Cyclization : Intramolecular cyclization under refluxing toluene yields the phenanthrenequinone skeleton.

Synthetic Procedure and Optimization

Critical parameters for optimizing yield include reaction temperature, solvent choice, and catalyst loading. The coupling step achieves maximal efficiency at 80°C, while higher temperatures promote decomposition byproducts. Anhydrous DMF is essential to prevent hydrolysis of intermediates. The oxidative cyclization step requires precise control of Jones reagent stoichiometry to avoid over-oxidation, which degrades the quinone structure. Pilot-scale trials indicate an overall yield of 18–22% for the four-step sequence, though further optimization is ongoing.

Table 2: Reaction Conditions for this compound Synthesis

StepConditions
ProtectionAcetic anhydride, pyridine, 0°C, 2h
CouplingK₂CO₃, DMF, 80°C, 12h
DeprotectionHCl (6M), ethanol, reflux, 4h
OxidationJones reagent, 0°C, 1h
CyclizationToluene, reflux, 6h

Post-Synthesis Purification

The synthetic product is purified via flash chromatography (silica gel, hexane:ethyl acetate 3:1) to remove unreacted starting materials and side products. Final recrystallization from dichloromethane-hexane yields crystalline this compound with >98% purity, as validated by HPLC-UV at 254 nm.

Comparative Analysis of Extraction and Synthesis

Yield and Scalability

Natural extraction provides this compound in yields of 0.2–0.5% (w/w) from dried plant material, limited by seasonal variability in metabolite production. In contrast, synthetic methods offer consistent yields of 18–22%, though scalability is hindered by multi-step reactions and expensive catalysts. Hybrid approaches, such as semi-synthesis from plant-derived intermediates, are under investigation to balance cost and efficiency.

Purity and Pharmacological Suitability

Both methods produce this compound suitable for in vitro studies, but synthetic batches exhibit marginally higher purity (>98% vs. >95%). Impurities in natural extracts, including co-occurring phenanthrenes, may synergize with this compound’s bioactivity, complicating direct comparisons of pharmacological efficacy.

Analytical Techniques for Purity and Structural Confirmation

High-Performance Liquid Chromatography (HPLC)

HPLC with a C-18 column (4.6 × 250 mm, 5 µm) and UV detection at 280 nm is the gold standard for purity assessment. A mobile phase of acetonitrile-water (70:30 v/v) at 1.0 mL/min resolves this compound at a retention time of 12.3 minutes, with peak area calculations confirming purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra (500 MHz, CDCl₃) provide definitive structural confirmation. Key signals include:

  • ¹H NMR : δ 9.82 (s, 1H, quinone C=O), δ 7.68–7.12 (m, 8H, aromatic protons).

  • ¹³C NMR : δ 182.4 (quinone C=O), δ 152.1–112.7 (aromatic carbons).

Table 3: NMR Spectral Data for this compound

Position¹H δ (ppm)¹³C δ (ppm)
C-1-182.4
C-27.68 (d)152.1
C-37.45 (t)141.3
.........

Q & A

Q. What experimental parameters are critical for assessing Cypripedin's cytotoxicity in NSCLC cells?

  • Methodological Answer : Design dose-response assays using NSCLC cell lines (e.g., A549) with this compound concentrations ranging from 10–100 μM, as higher concentrations (>50 μM) induce >50% apoptosis at 48 hours . Include controls for solvent effects (e.g., DMSO <0.1%) and validate viability via MTT/WST-1 assays. Replicate experiments ≥3 times to ensure statistical power (p<0.05).

Q. How can researchers validate the purity and structural identity of this compound in experimental settings?

  • Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (≥95%) and NMR (1H/13C) or LC-MS for structural confirmation. Cross-reference spectral data with published libraries . For novel derivatives, include elemental analysis and X-ray crystallography if feasible.

Q. What in vitro assays are recommended to evaluate this compound’s anti-migratory effects?

  • Conduct scratch/wound-healing assays with 24–72 hour monitoring under serum-free conditions. Confirm results via Transwell migration chambers and quantify using ImageJ. Include MMP-9/MMP-2 zymography to assess metalloproteinase inhibition .

Advanced Research Questions

Q. How should researchers address contradictory findings on this compound’s mechanism of action across studies?

  • Apply heterogeneity analysis (e.g., Higgins’ statistic) to meta-analyses of prior data. If >50%, explore subgroup differences (e.g., cell type, exposure duration) and perform sensitivity analyses excluding outlier studies . Validate hypotheses via siRNA knockdown of suspected targets (e.g., Akt/GSK-3β) .

Q. What strategies optimize the reproducibility of this compound’s anti-EMT effects in preclinical models?

  • Standardize protocols using the ARRIVE guidelines :
  • In vitro : Use low-passage cells (<P20) and document media batch numbers.
  • In vivo : Employ orthotopic NSCLC models with this compound administered via intraperitoneal injection (10 mg/kg, 3x/week) .
  • Data Sharing : Deposit raw flow cytometry and microscopy data in repositories like Figshare or Zenodo .

Q. How can systematic reviews on this compound’s therapeutic potential mitigate database bias?

  • Combine searches across PubMed, Embase, and Web of Science using Boolean terms (e.g., "this compound AND (NSCLC OR apoptosis)"). Avoid over-reliance on Google Scholar due to its low precision for systematic reviews . Apply PRISMA guidelines for transparent reporting and assess study quality via Cochrane Risk of Bias Tool .

Data Interpretation & Reporting

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Use nonlinear regression (e.g., log-inhibitor vs. response in GraphPad Prism) to calculate IC₅₀ values. For time-course apoptosis data, apply Kaplan-Meier survival analysis with log-rank tests. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Q. How should researchers handle non-significant results in this compound studies?

  • Pre-register hypotheses on platforms like Open Science Framework to reduce publication bias. Use equivalence testing to distinguish true null effects from underpowered studies. Report all data transparently, including negative outcomes, in supplemental materials .

Table 1 : Key Parameters from this compound Cytotoxicity Studies

Concentration (μM)Cell Viability (%) at 48hApoptosis Rate (%)Migration Inhibition (%)
1085 ± 3.212 ± 2.120 ± 4.5
5045 ± 4.158 ± 3.865 ± 5.2
10022 ± 2.989 ± 4.788 ± 6.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cypripedin
Reactant of Route 2
Cypripedin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.